molecular formula C10H13FN2O2 B1428549 N,N-diethyl-2-fluoro-4-nitroaniline CAS No. 2689-37-4

N,N-diethyl-2-fluoro-4-nitroaniline

Cat. No. B1428549
Key on ui cas rn: 2689-37-4
M. Wt: 212.22 g/mol
InChI Key: FPVHBAPCTSCZKR-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of diethylamine (2.53 g, 34.59 mmol) and Et3N (3.82 g, 37.75 mmol) in EtOAc (40 mL) was added 3,4-difluoronitrobenzene (5.00 g, 31.43 mmol) dropwise over a period of 30 min in an ice bath. Upon the end of addition the reaction was warmed to rt slowly, and solid was precipitated out. The mixture was filtered. The filter cake was washed with an appropriate amount of water, and dried in vacuo to obtain the 1st crop of product. The filtrate was extracted with EtOAc. The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined to give the title compound as a yellow solid (7.20 g, 99%).
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].CCN(CC)CC.[F:13][C:14]1[CH:15]=[C:16]([N+:21]([O-:23])=[O:22])[CH:17]=[CH:18][C:19]=1F>CCOC(C)=O>[CH2:1]([N:3]([CH2:4][CH3:5])[C:19]1[CH:18]=[CH:17][C:16]([N+:21]([O-:23])=[O:22])=[CH:15][C:14]=1[F:13])[CH3:2]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
3.82 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the end of addition the reaction
CUSTOM
Type
CUSTOM
Details
solid was precipitated out
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed with an appropriate amount of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the 1st crop of product
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the 2nd crop of product

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=C(C=C(C=C1)[N+](=O)[O-])F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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